![molecular formula C28H24F3N5O3 B2555522 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 895650-73-4](/img/structure/B2555522.png)

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

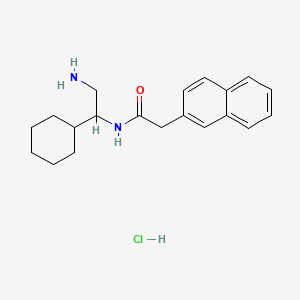

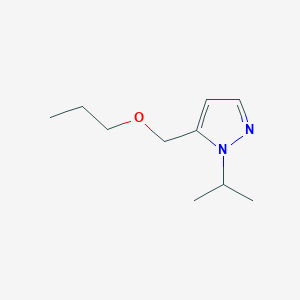

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazoloquinazolin ring, and a propanamide group . It also contains a trifluoromethyl group and a phenoxyethyl group .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically synthesized under green chemistry conditions via a multicomponent reaction . The synthesis process involves the use of an acidic catalyst, such as lemon juice .Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups and rings contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The compound, like other triazole derivatives, is likely to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .Aplicaciones Científicas De Investigación

- TTT-PXZ serves as a novel rigid electron acceptor in the construction of green-emitting TADF materials for OLEDs. These materials exhibit both TADF activity (which enhances efficiency) and aggregation-induced emission enhancement (AIEE). When incorporated into solution-processed OLEDs, TTT-PXZ demonstrates excellent performance, achieving an external quantum efficiency (EQE) of up to 6.2% .

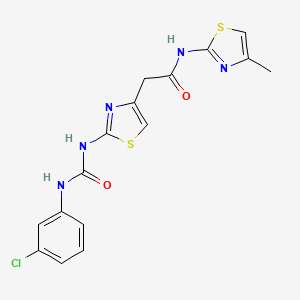

- While not directly related to the compound you mentioned, it’s worth noting that certain derivatives incorporating fused heterocycles (such as triazolopiperazines) have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit selectivity against specific pathogens, including Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), while maintaining a good safety profile .

- TTT-PXZ derivatives can be explored as potential dual inhibitors of protein kinases and epigenetic targets. Combining kinase inhibition (e.g., PLK1 inhibition) with modulation of epigenetic proteins offers a promising strategy for cancer therapy. By targeting both pathways simultaneously, these compounds may overcome limitations associated with single-target drugs .

- Although not directly studied for TTT-PXZ, its structural features (including the triazolo-triazine core) resemble those of polyphenols. Polyphenols are known for their antioxidant, anti-inflammatory, and potential anticancer effects. Investigating TTT-PXZ’s interactions with cellular pathways could reveal additional biological activities .

- While not explicitly mentioned in the literature for TTT-PXZ, related compounds (e.g., (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine) have been evaluated as potent DPP-IV inhibitors for managing type 2 diabetes. Further exploration of TTT-PXZ’s potential in this context could be valuable .

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

Antimicrobial Activity

Dual Inhibition of Protein Kinases and Epigenetic Regulators

Polyphenolic Properties and Biological Effects

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZRXOLLYBIWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)

![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)

![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)